

# Bis-T-23 (CAS Number: 171674-76-3): A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bis-T-23*

Cat. No.: *B1667527*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Bis-T-23**, also known as AG1717, is a tyrophostin derivative with the CAS number 171674-76-3. [1][2] It has emerged as a significant research compound due to its dual activities as a promoter of actin-dependent dynamin oligomerization and an inhibitor of HIV-1 integrase.[1][3] [4] This technical guide provides an in-depth overview of **Bis-T-23**, consolidating available data on its chemical properties, mechanism of action, and experimental applications, with a particular focus on its potential in chronic kidney disease (CKD) and HIV research. The information is presented to support further investigation and drug development efforts.

## Chemical and Physical Properties

**Bis-T-23** is a complex organic molecule with the chemical formula C<sub>23</sub>H<sub>20</sub>N<sub>4</sub>O<sub>8</sub>.[5] A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical and Physical Properties of **Bis-T-23**

| Property          | Value                                                                                                   | Reference                               |
|-------------------|---------------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 171674-76-3                                                                                             | <a href="#">[5]</a>                     |
| Synonyms          | AG1717, Bis-T 23, Bis T-23                                                                              | <a href="#">[3]</a> <a href="#">[5]</a> |
| IUPAC Name        | (2E,2'E)-N,N'-(propane-1,3-diyi)bis(2-cyano-3-(3,4,5-trihydroxyphenyl)acrylamide)                       | <a href="#">[5]</a>                     |
| Molecular Formula | C23H20N4O8                                                                                              | <a href="#">[5]</a>                     |
| Molecular Weight  | 480.43 g/mol                                                                                            | <a href="#">[5]</a>                     |
| Appearance        | Not specified in literature                                                                             |                                         |
| Solubility        | Soluble in DMSO (12.01 mg/mL, 25 mM) with sonication recommended.                                       | <a href="#">[3]</a>                     |
| Storage           | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C in a dry, dark environment. | <a href="#">[5]</a>                     |

## Mechanism of Action

The primary and most extensively studied mechanism of action of **Bis-T-23** is its role in promoting the actin-dependent oligomerization of dynamin.[\[3\]](#)[\[5\]](#)[\[6\]](#) Dynamin is a large GTPase that plays a crucial role in endocytosis and the regulation of the actin cytoskeleton.[\[6\]](#)

## Promotion of Dynamin Oligomerization and Actin Cytoskeleton Regulation

**Bis-T-23** acts as a pharmacological inducer of dynamin oligomerization.[\[6\]](#) This process is critical for the proper function of podocytes, specialized cells in the kidney's glomeruli responsible for filtration.[\[6\]](#) In injured podocytes, the actin cytoskeleton can become dysregulated, leading to proteinuria, a hallmark of chronic kidney disease.[\[6\]](#) **Bis-T-23** promotes the assembly of dynamin into higher-order structures, which in turn stabilizes the actin cytoskeleton, restores podocyte architecture, and improves the integrity of the glomerular

filtration barrier.[6][7] This leads to a reduction in proteinuria and ameliorates kidney damage in various animal models of CKD.[6]

The proposed signaling pathway is visualized in the following diagram:



[Click to download full resolution via product page](#)

**Bis-T-23** signaling pathway in podocytes.

## Inhibition of HIV-1 Integrase

**Bis-T-23** has also been identified as an inhibitor of HIV-1 integrase, a viral enzyme essential for the integration of the viral genome into the host cell's DNA.[1][8] It has been shown to inhibit the binding of the integrase to its substrate DNA.[1] This activity suggests its potential as a therapeutic agent in the context of HIV infection.

## Quantitative Data

The following tables summarize the available quantitative data for **Bis-T-23** from various experimental studies.

Table 2: In Vitro Efficacy of **Bis-T-23**

| Assay                      | Target          | Concentration | Effect                                           | Reference |
|----------------------------|-----------------|---------------|--------------------------------------------------|-----------|
| HIV-1 Integrase Inhibition | HIV-1 Integrase | 0.18 μM       | Inhibition of enzyme activity                    | [1]       |
| DNA Binding Inhibition     | HIV-1 Integrase | 2 μM          | Inhibition of binding to substrate DNA           | [1]       |
| Dynamin Oligomerization    | Podocytes       | 1 ng          | Promotes actin-dependent dynamin oligomerization | [1][8]    |

Table 3: In Vivo Efficacy of **Bis-T-23** in Animal Models of Kidney Disease

| Animal Model                                       | Administration Route   | Dosage        | Treatment Regimen                 | Outcome                                                                     | Reference           |
|----------------------------------------------------|------------------------|---------------|-----------------------------------|-----------------------------------------------------------------------------|---------------------|
| LPS-induced transient proteinuria (mice)           | Intraperitoneal (i.p.) | 20, 40 mg/kg  | Single dose                       | Ameliorated proteinuria                                                     | <a href="#">[1]</a> |
| Genetic and chronic glomerular disease (rodents)   | Intraperitoneal (i.p.) | 20, 40 mg/kg  | Not specified                     | Ameliorated or prevented proteinuria, diminished mesangial matrix expansion | <a href="#">[1]</a> |
| Puromycin aminonucleoside-induced nephrosis (rats) | Not specified          | Not specified | Injected on day 12 post-induction | Significantly reduced proteinuria on days 18 and 24                         | <a href="#">[6]</a> |
| PKC $\epsilon$ knockout mice                       | Not specified          | 40 mg/kg      | Daily for 8 days                  | Prevented progression and significantly lowered proteinuria                 | <a href="#">[6]</a> |
| Streptozotocin-induced diabetes (mice)             | Not specified          | Not specified | Daily for 8 consecutive days      | Lowered proteinuria                                                         | <a href="#">[6]</a> |

## Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving **Bis-T-23**.

## HIV-1 Integrase Inhibition Assay

A common method to assess HIV-1 integrase inhibition is a non-radioactive assay that measures the strand transfer activity of the enzyme.

- Principle: A donor substrate DNA (representing the viral DNA) is immobilized on a plate. Recombinant HIV-1 integrase is added, followed by the test compound (**Bis-T-23**) and a target substrate DNA (representing the host DNA). The integration of the donor into the target DNA is detected colorimetrically.
- General Protocol:
  - Coat a 96-well plate with streptavidin and then with a biotin-labeled donor substrate DNA.
  - Add recombinant HIV-1 integrase to the wells and incubate.
  - Add various concentrations of **Bis-T-23**.
  - Add a labeled target substrate DNA to initiate the strand transfer reaction.
  - Detect the integrated product using an antibody-based colorimetric method.
  - Measure the absorbance to quantify the level of inhibition.

A generalized workflow for this assay is presented below:



[Click to download full resolution via product page](#)

Generalized workflow for an HIV-1 Integrase Inhibition Assay.

## Podocyte Culture and Treatment for Cytoskeleton Analysis

To investigate the effect of **Bis-T-23** on the podocyte actin cytoskeleton, cultured podocytes are often used.

- Cell Culture: Conditionally immortalized mouse or human podocyte cell lines are commonly used. They are cultured under permissive conditions to allow for proliferation and then switched to non-permissive conditions to induce differentiation into mature podocytes.
- Treatment: Differentiated podocytes are treated with an injurious agent (e.g., puromycin aminonucleoside or lipopolysaccharide) to induce cytoskeletal disruption. Subsequently, cells are treated with **Bis-T-23** (typically in the  $\mu\text{M}$  range) or a vehicle control (DMSO).
- Staining and Imaging:
  - Fix the cells with paraformaldehyde.
  - Permeabilize the cells with a detergent (e.g., Triton X-100).
  - Stain for F-actin using fluorescently labeled phalloidin.
  - Stain for focal adhesions using an antibody against proteins like vinculin or paxillin.
  - Stain the nuclei with DAPI.
  - Image the cells using fluorescence microscopy.
- Analysis: The formation of stress fibers and the number and size of focal adhesions are quantified to assess the effect of **Bis-T-23** on cytoskeletal organization.

## Animal Models of Chronic Kidney Disease

Several animal models are used to evaluate the *in vivo* efficacy of **Bis-T-23**.

- Induction of Proteinuria:
  - LPS-induced model: Mice are injected with lipopolysaccharide to induce transient proteinuria.
  - Puromycin aminonucleoside (PAN) nephrosis model: Rats are injected with PAN to induce podocyte injury and proteinuria.

- Genetic models: Mice with specific gene mutations that lead to kidney disease (e.g., PKC $\epsilon$  knockout mice) are used.
- Diabetes-induced nephropathy: Diabetes is induced in mice (e.g., with streptozotocin) to model diabetic kidney disease.
- Treatment: **Bis-T-23** is typically administered via intraperitoneal injection at doses ranging from 20-40 mg/kg.
- Outcome Measurement: The primary outcome is the level of proteinuria, which is often measured as the urine albumin-to-creatinine ratio (ACR). Kidney histology is also examined to assess structural changes.

The logical relationship for evaluating **Bis-T-23** in a CKD model is as follows:



[Click to download full resolution via product page](#)

Logical workflow for in vivo evaluation of **Bis-T-23** in CKD models.

## Conclusion

**Bis-T-23** is a valuable research tool with a well-defined mechanism of action related to the promotion of actin-dependent dynamin oligomerization. This activity has shown significant promise in preclinical models of chronic kidney disease by restoring podocyte function and reducing proteinuria. Additionally, its ability to inhibit HIV-1 integrase warrants further exploration for potential antiviral applications. The data and protocols summarized in this document provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic development of **Bis-T-23** and related compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Direct dynamin–actin interactions regulate the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of actin-dependent dynamin oligomerization ameliorates chronic kidney disease in diverse animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs targeting dynamin can restore cytoskeleton and focal contact alterations of urinary podocytes derived from patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- To cite this document: BenchChem. [Bis-T-23 (CAS Number: 171674-76-3): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667527#bis-t-23-cas-number-171674-76-3>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)